rac-Mono-(4-methyloctanyl)-phthalate
Description
rac-Mono-(4-methyloctanyl)-phthalate: is a phthalate ester, a class of compounds commonly used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates are widely used in various industrial applications, including the production of polyvinyl chloride (PVC) products.
Properties
Molecular Formula |
C17H24O4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(4-methyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19) |
InChI Key |
XEYQNGJVRAQJAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Mono-(4-methyloctanyl)-phthalate typically involves the esterification of phthalic anhydride with 4-methyloctanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are continuously fed into a reactor where they undergo esterification, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-Mono-(4-methyloctanyl)-phthalate can undergo oxidation reactions, typically resulting in the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions are less common for phthalate esters but can occur under specific conditions.
Substitution: The ester group in this compound can be substituted by other nucleophiles, leading to the formation of different esters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Phthalic acid and other oxidation products.
Substitution: Various esters or derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: rac-Mono-(4-methyloctanyl)-phthalate is used as a plasticizer in the production of flexible PVC products. It is also studied for its chemical properties and reactivity in various organic synthesis reactions.
Biology and Medicine: Phthalate esters, including this compound, are studied for their potential effects on human health and the environment. Research focuses on their endocrine-disrupting properties and potential toxicity.
Industry: In addition to its use as a plasticizer, this compound may be used in the production of coatings, adhesives, and sealants. It is also used in the manufacture of various consumer products, including toys, medical devices, and packaging materials.
Mechanism of Action
The mechanism of action of rac-Mono-(4-methyloctanyl)-phthalate primarily involves its role as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, increasing the flexibility and workability of the plastic. In biological systems, phthalate esters can interact with hormone receptors, potentially disrupting endocrine function.
Comparison with Similar Compounds
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar properties.
Diisononyl phthalate (DINP): Another common plasticizer used in flexible PVC products.
Diisodecyl phthalate (DIDP): Known for its high molecular weight and low volatility.
Uniqueness: rac-Mono-(4-methyloctanyl)-phthalate may offer specific advantages in terms of its physical properties, such as improved flexibility or reduced volatility, compared to other phthalate esters. Its unique structure may also influence its reactivity and interactions with other chemicals.
Biological Activity
Rac-Mono-(4-methyloctanyl)-phthalate, a phthalate ester, is gaining attention due to its potential biological activities. Phthalates are commonly used as plasticizers and are known to exhibit various biological effects, including antibacterial and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its antibacterial effects, cytotoxicity, and mechanisms of action based on recent studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as phthalates, characterized by their ester functional groups attached to a phthalic acid backbone. Its structure can be represented as follows:
This compound is a liquid at room temperature and is soluble in organic solvents.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
| Pseudomonas aeruginosa | 100 |
The compound's antibacterial mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Cytotoxicity Studies
In addition to its antibacterial properties, this compound has been evaluated for its cytotoxic effects on human cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 226 |
| A549 (lung cancer) | 242.52 |
These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner, indicating potential applications in cancer therapy.
The biological activity of this compound is believed to involve several mechanisms:
- Membrane Disruption : The compound may integrate into bacterial membranes, altering their permeability and leading to cell death.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial metabolism.
- Genotoxic Effects : Comet assays indicated DNA damage in exposed cells, suggesting a potential for genotoxicity at higher concentrations.
Case Studies
- Antibacterial Efficacy : A study conducted on various strains of Staphylococcus aureus revealed that this compound significantly reduced bacterial growth compared to control groups. The study highlighted the compound's potential as an alternative treatment for antibiotic-resistant infections.
- Cytotoxicity in Cancer Research : In vitro studies on HeLa and A549 cells showed that treatment with this compound resulted in significant reductions in cell viability, prompting further investigation into its potential as a chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
